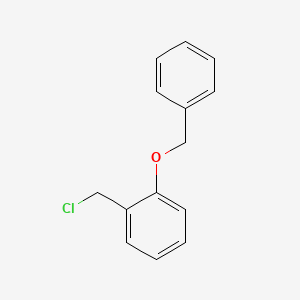
1-(Benzyloxy)-2-(chloromethyl)benzene
Descripción general
Descripción
1-(Benzyloxy)-2-(chloromethyl)benzene is a chemical compound with the CAS Number: 23915-08-4 . It has a molecular weight of 232.71 . The compound is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of benzene derivatives often involves reactions such as acylation and bromination . In the case of chloromethylbenzene, an early method of preparation involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC .Molecular Structure Analysis
The InChI Code for 1-(Benzyloxy)-2-(chloromethyl)benzene is1S/C14H13ClO/c15-10-13-8-4-5-9-14 (13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Benzene derivatives, including 1-(Benzyloxy)-2-(chloromethyl)benzene, can undergo nucleophilic reactions . For example, benzene adds hydrogen at high pressure in the presence of Pt, Pd, or Ni catalysts .Physical And Chemical Properties Analysis
1-(Benzyloxy)-2-(chloromethyl)benzene is a liquid at room temperature . It is stored at temperatures between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación
- Field : Organic & Biomolecular Chemistry .
- Application : These fluorophores have been used in various basic research fields and industries . They have ushered in a new era in biology and materials science .
- Methods : The design and analysis of the relationship between the structure and photophysical properties of these fluorophores have been studied .
- Results : The study provides a systematic outline of the physicochemical properties of single-benzene-based fluorophores and representative examples of their applications .
- Field : Dalton Transactions .
- Application : Single-atom catalysts have emerged as a new type of potential catalyst for catalytic reactions, particularly for benzene oxidation to phenol .
- Methods : Researchers have been developing highly efficient single-atom catalysts, and various metal single-atom catalysts are well fabricated for facilitating the catalytic benzene oxidation reaction .
- Results : The study presents a comprehensive review with a particular focus on the roles of metal atoms and supports when used for the catalytic oxidation reactions .
Single-Benzene-Based Fluorophores
Single-Atom Catalysts for Catalytic Benzene Oxidation to Phenol
A,B-Difunctionalisation of Cyclodextrins
- Field : Organic Chemistry .
- Application : This process involves the electrophilic substitution reaction between benzene and chloromethane in the presence of an aluminium chloride catalyst . Any other chloroalkane would work similarly .
- Methods : Benzene is treated with a chloroalkane (for example, chloromethane or chloroethane) in the presence of aluminium chloride as a catalyst . The electrophile is CH3+ . It is formed by reaction between the chloromethane and the aluminium chloride catalyst .
- Results : The reaction results in the formation of methylbenzene, also known as toluene .
- Field : Organic Chemistry .
- Application : When a mixture of methylbenzene and chlorine is exposed to ultraviolet light, a substitution reaction occurs in the methyl group and the organic product is (chloromethyl)benzene .
- Methods : The reaction doesn’t stop there, and all the hydrogens in the methyl group can in turn be replaced by chlorine atoms .
- Results : The reaction can lead to the formation of (chloromethyl)benzene, (dichloromethyl)benzene, or (trichloromethyl)benzene .
Friedel-Crafts Alkylation of Benzene
Multiple Substitution in the Methylbenzene and Chlorine Reaction
- Field : Organic Chemistry .
- Application : This process involves the electrophilic substitution reaction between benzene and chloromethane in the presence of an aluminium chloride catalyst . Any other chloroalkane would work similarly .
- Methods : Benzene is treated with a chloroalkane (for example, chloromethane or chloroethane) in the presence of aluminium chloride as a catalyst . The electrophile is CH3+ . It is formed by reaction between the chloromethane and the aluminium chloride catalyst .
- Results : The reaction results in the formation of methylbenzene, also known as toluene .
- Field : Organic Chemistry .
- Application : When a mixture of methylbenzene and chlorine is exposed to ultraviolet light, a substitution reaction occurs in the methyl group and the organic product is (chloromethyl)benzene .
- Methods : The reaction doesn’t stop there, and all the hydrogens in the methyl group can in turn be replaced by chlorine atoms .
- Results : The reaction can lead to the formation of (chloromethyl)benzene, (dichloromethyl)benzene, or (trichloromethyl)benzene .
Friedel-Crafts Alkylation of Benzene
Multiple Substitution in the Methylbenzene and Chlorine Reaction
Safety And Hazards
This compound is classified as dangerous according to the GHS classification . It is combustible and harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is toxic if inhaled and may cause respiratory irritation . It may cause genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life .
Propiedades
IUPAC Name |
1-(chloromethyl)-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFXBUAZOPRAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340316 | |
| Record name | 1-(Benzyloxy)-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-(chloromethyl)benzene | |
CAS RN |
23915-08-4 | |
| Record name | 1-(Benzyloxy)-2-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzyloxy)-2-(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

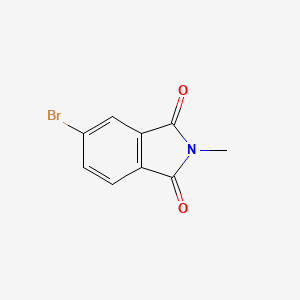
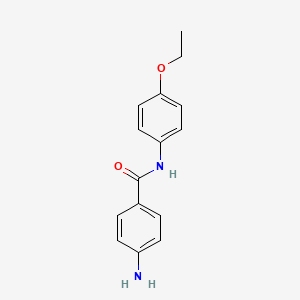
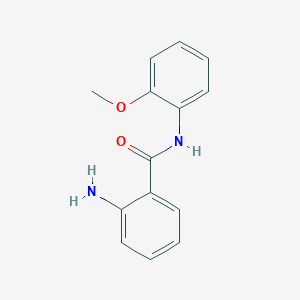
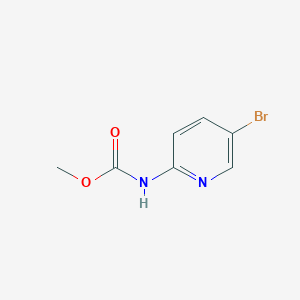
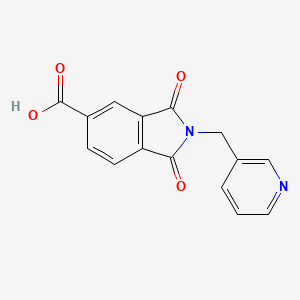
![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)
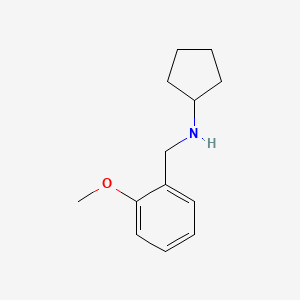
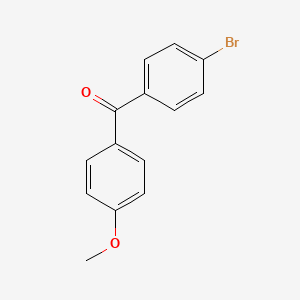
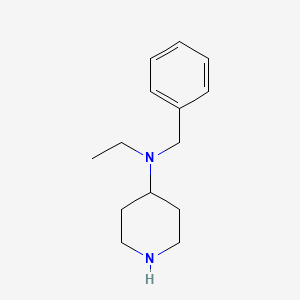

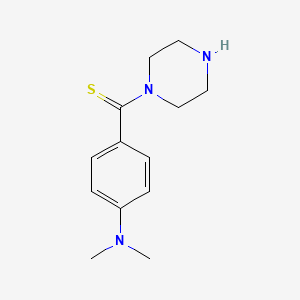
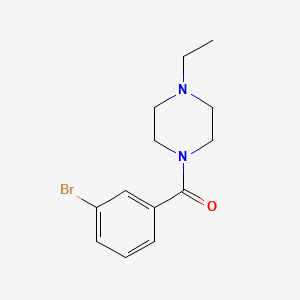

![3,7-Dibromodibenzo[b,d]thiophene](/img/structure/B1269728.png)